Multi-kinase-IN-5

Anticancer drug discovery NCI-60 screening Oxindole kinase inhibitors

Multi-kinase-IN-5 distinguishes itself from standard multi-kinase inhibitors like sorafenib with a unique kinase signature and sub-nanomolar potency (IC50 0.34 nM) against colon cancer cells like HCT-116. This oxindole-derived compound potently inhibits VEGFR2 and FGFR1 while sparing KIT and carbonic anhydrase, ensuring cleaner experimental outcomes. Order online to advance your kinase-dependent cancer research with a precisely characterized, research-use-only tool compound.

Molecular Formula C19H15N5O2S
Molecular Weight 377.4 g/mol
Cat. No. B12397320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMulti-kinase-IN-5
Molecular FormulaC19H15N5O2S
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)C=NC3=CC=C(C=C3)NC(=O)NC4=NC=CS4
InChIInChI=1S/C19H15N5O2S/c25-17-15(14-3-1-2-4-16(14)23-17)11-21-12-5-7-13(8-6-12)22-18(26)24-19-20-9-10-27-19/h1-11,23,25H,(H2,20,22,24,26)
InChIKeyQYKIQZHKVWPLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Multi-kinase-IN-5: Potent Oxindole-Based Multi-Kinase Inhibitor for Anticancer Research


Multi-kinase-IN-5 (compound 15c) is an oxindole-derived small molecule multi-kinase inhibitor with a molecular formula of C19H15N5O2S and a molecular weight of 377.42 g/mol . It targets a panel of clinically relevant protein kinases, including RET, KIT, cMet, VEGFR1/2, FGFR1, PDGFR, and BRAF . Originally designed through a hybridization strategy, Multi-kinase-IN-5 emerged as the most potent antiproliferative agent among a series of 3-alkenyl-oxindole conjugates, demonstrating broad-spectrum activity against the NCI-60 cancer cell line panel [1].

Why Multi-kinase-IN-5 Cannot Be Substituted with Other Multi-Kinase Inhibitors


Multi-kinase inhibitors are not interchangeable due to significant differences in target selectivity, cellular potency, and off-target profiles. Even within the same oxindole class, minor structural modifications profoundly alter kinase inhibition spectra and antiproliferative efficacy [1]. Multi-kinase-IN-5 distinguishes itself through a unique combination of sub-nanomolar potency against colon and prostate cancer cells, a distinct kinase inhibition signature favoring VEGFR2 and FGFR1, and the absence of carbonic anhydrase inhibitory activity, which minimizes potential off-target effects [2]. Simply substituting another multi-kinase inhibitor—even those with overlapping nominal targets like sorafenib, sunitinib, or regorafenib—risks altering experimental outcomes due to substantial differences in potency and selectivity, as quantified below.

Multi-kinase-IN-5 Comparative Evidence: Quantified Differentiation from Analogs


Superior Broad-Spectrum Antiproliferative Activity in NCI-60 Panel

In a direct head-to-head comparison within the same synthesized series, Multi-kinase-IN-5 (compound 15c) exhibited the highest mean growth inhibition across the NCI-60 cancer cell line panel, significantly outperforming structurally related analogs. Compound 11b, the next most potent analog in the series, showed substantially lower mean activity [1].

Anticancer drug discovery NCI-60 screening Oxindole kinase inhibitors

Sub-Nanomolar Potency Against Colon Cancer Cells (HCT-116)

Multi-kinase-IN-5 demonstrates exceptional potency against the HCT-116 colon cancer cell line, with an IC50 of 0.34 nM [1]. This is approximately 518-fold more potent than the clinically approved multi-kinase inhibitor sorafenib, which exhibits an IC50 of 176 nM in the same cell line under comparable in vitro conditions [2].

Colorectal cancer HCT-116 Antiproliferative IC50

Distinct Kinase Selectivity Profile: Preferential Inhibition of VEGFR2 and FGFR1

Kinase profiling at 10 µM reveals that Multi-kinase-IN-5 preferentially inhibits VEGFR2 (73% inhibition), FGFR1 (74% inhibition), RET (74% inhibition), and BRAF (69% inhibition), with relatively weaker activity against KIT (31% inhibition) [1]. In contrast, the reference multi-kinase inhibitor sorafenib exhibits a different selectivity pattern, with IC50 values of 90 nM for VEGFR2 and 68 nM for KIT , while regorafenib shows broader and more potent inhibition across VEGFR1/2/3 and RET (IC50 range 1.5–46 nM) .

Kinase profiling VEGFR2 FGFR1 Multi-kinase selectivity

Lack of Carbonic Anhydrase Inhibitory Activity Reduces Off-Target Potential

Within the designed series, many oxindole conjugates were intended to also inhibit carbonic anhydrase (CA) isoforms. Multi-kinase-IN-5, however, showed no detectable CA inhibitory activity against hCA I, II, IX, or XII (Ki > 10,000 nM) [1]. This is in stark contrast to several in-series analogs, such as compound 4d, which potently inhibited hCA I (Ki 8.4 nM), hCA II (Ki 3.9 nM), hCA IX (Ki 84.2 nM), and hCA XII (Ki 9.3 nM) [2].

Off-target activity Carbonic anhydrase Selectivity

Potency Against Breast and Prostate Cancer Cells

Multi-kinase-IN-5 exhibits nanomolar potency against breast cancer (MCF-7) and prostate cancer (DU-145) cell lines, with IC50 values of 4.39 nM and 1.06 nM, respectively [1]. These values are orders of magnitude lower than those reported for sorafenib in MCF-7 (144 nM) [2] and are also superior to the broader kinase inhibitor Multi-kinase-IN-4, which shows an IC50 of 1.94–7.1 µM across several cancer cell lines including MCF-7 .

Breast cancer Prostate cancer MCF-7 DU-145

Multi-kinase-IN-5: Recommended Research and Application Scenarios Based on Evidence


Colon Cancer (HCT-116) Xenograft and In Vitro Studies

Given Multi-kinase-IN-5's sub-nanomolar IC50 (0.34 nM) against HCT-116 cells [1], this compound is ideally suited for in vitro and in vivo colon cancer models. Its potency is > 500-fold higher than sorafenib, allowing researchers to achieve strong antiproliferative effects at nanomolar concentrations, thereby minimizing solvent-related artifacts and off-target engagement.

Kinase Selectivity Profiling in VEGFR2/FGFR1-Dependent Pathways

Multi-kinase-IN-5's kinase inhibition signature—with potent activity against VEGFR2 (73% inhibition, IC50 0.117 µM) and FGFR1 (74% inhibition, IC50 1.287 µM) while sparing KIT (31% inhibition) [2]—makes it a valuable tool for dissecting signaling pathways driven by VEGFR2/FGFR1/RET/BRAF, without confounding KIT-mediated effects. This contrasts with sorafenib and regorafenib, which strongly inhibit KIT .

Broad-Spectrum Anticancer Screening in NCI-60 or Similar Panels

As the most active antiproliferative agent in its series with a mean GI of 61.83% across 60 cell lines [3], Multi-kinase-IN-5 is an excellent candidate for broad-spectrum screening programs. It outperforms structurally related compounds such as 11b, 4c, and 9a, providing a robust benchmark for oxindole-based multi-kinase inhibitor development.

Carbonic Anhydrase-Free Mechanistic Studies

For researchers investigating kinase-dependent phenotypes without interference from carbonic anhydrase modulation, Multi-kinase-IN-5 offers a clean pharmacological profile. Unlike many oxindole conjugates in its series (e.g., compound 4d, which potently inhibits multiple CA isoforms at low nanomolar Ki values), Multi-kinase-IN-5 shows no CA inhibition (Ki > 10,000 nM) [4]. This reduces the risk of off-target effects and simplifies data interpretation.

Technical Documentation Hub

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